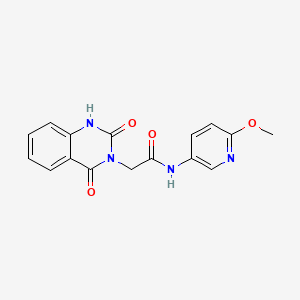
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide is a complex organic compound with a molecular formula of C19H19N3O4 This compound is characterized by its quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines such as amino acids. The reaction is facilitated by the presence of N,N’-carbonyldiimidazole, which acts as a coupling agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The methoxy and pyridyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
Scientific Research Applications
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-methoxyphenyl)butanamide
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
- (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
Uniqueness
What sets 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide apart from similar compounds is its unique combination of the quinazolinone core with the methoxy and pyridyl groups. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-14-7-6-10(8-17-14)18-13(21)9-20-15(22)11-4-2-3-5-12(11)19-16(20)23/h2-8H,9H2,1H3,(H,18,21)(H,19,23) |
InChI Key |
CDSYYUKKWLBEKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















